molecular formula C8H5BrO3 B12849797 6-Bromo-4H-benzo[d][1,3]dioxin-4-one

6-Bromo-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B12849797
M. Wt: 229.03 g/mol
InChI Key: YAGPTBSHAACSQB-UHFFFAOYSA-N
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Description

6-Bromo-4H-benzo[d][1,3]dioxin-4-one is a chemical compound that belongs to the benzo[d][1,3]dioxin family. This compound is characterized by a bromine atom attached to the benzene ring, which is fused with a dioxin ring. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4H-benzo[d][1,3]dioxin-4-one can be achieved through several methods. One common approach involves the reaction of salicylic acid with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . This reaction proceeds at room temperature and results in the formation of the desired benzo[d][1,3]dioxin-4-one derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, using appropriate catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Amidation: The compound can react with primary amines to form salicylamides.

Common Reagents and Conditions

    Copper(I) iodide (CuI): Used as a catalyst in the synthesis of benzo[d][1,3]dioxin-4-one derivatives.

    Sodium bicarbonate (NaHCO3): Acts as a base in the reaction.

    Acetonitrile: Solvent used in the reaction.

Major Products Formed

    Salicylamides: Formed through amidation reactions with primary amines.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

6-Bromo-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the synthesis of insecticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxin ring structure play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4H-benzo[d][1,3]dioxin-4-one is unique due to its specific bromine substitution and the dioxin ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Properties

Molecular Formula

C8H5BrO3

Molecular Weight

229.03 g/mol

IUPAC Name

6-bromo-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H5BrO3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-3H,4H2

InChI Key

YAGPTBSHAACSQB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=C(C=C2)Br)C(=O)O1

Origin of Product

United States

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